Ranatuerin-1Ga
Description
Significance of Antimicrobial Peptides (AMPs) in Host Defense and Biotechnological Applications
Antimicrobial peptides, also known as host defense peptides (HDPs), are fundamental components of the innate immune response across virtually all forms of life. asm.orgnih.gov These small, typically cationic peptides possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses. asm.org Their primary role in host defense is to provide a rapid, first-line chemical barrier against invading pathogens, a function of particular importance for amphibians with their permeable skin often in contact with microbe-rich environments. google.com
The mechanism of action for many AMPs involves the electrostatic attraction to the negatively charged microbial cell membranes, followed by membrane disruption or permeabilization, leading to cell death. mdpi.com This direct physical mechanism is believed to make the development of microbial resistance more challenging compared to conventional antibiotics that often target specific metabolic pathways. asm.org
This inherent efficacy and lower propensity for resistance have made AMPs a subject of intense biotechnological and pharmaceutical interest. farmaciajournal.com As the global challenge of antibiotic resistance grows, researchers are looking to AMPs as templates for a new generation of anti-infective agents. tandfonline.com Their potential applications are being explored in various fields, from clinical therapeutics to food preservation. tandfonline.com
Classification and Overview of Ranatuerin-1Ga as a Member of the Ranatuerin Family
This compound is a member of the ranatuerin family of antimicrobial peptides, which are characteristically found in the skin secretions of North American frogs of the genus Lithobates (formerly Rana). researchgate.netresearchgate.net The ranatuerin family is subdivided into ranatuerin-1 (B1576056) and ranatuerin-2 (B1576050), among other related peptides, based on structural similarities. researchgate.net
Peptides in the ranatuerin family are typically cationic and hydrophobic, properties that enable them to form an amphipathic alpha-helical structure, which is crucial for their interaction with and disruption of microbial membranes. nih.govresearchgate.net A defining feature of the ranatuerin-1 and ranatuerin-2 families is the presence of a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. google.commdpi.com This loop structure, often referred to as the "Rana box," is common in many frog skin AMPs, although its precise contribution to biological activity can vary between peptide families. nih.govmdpi.com
This compound is a 25-amino-acid peptide and is classified as a member of the ranatuerin-1 family. cpu-bioinfor.orgimrpress.com Its primary structure has been fully sequenced, providing the basis for synthetic production and further research into its bioactivity. cpu-bioinfor.org
| Peptide | Amino Acid Sequence | Source Organism | Reference |
|---|---|---|---|
| Ranatuerin-1 | SMLSVLKNLGKVGLGFVACKINKQC | Lithobates catesbeianus (American Bullfrog) | google.comnih.gov |
| This compound | SMISVLKNLGKVGLGFVACKVNKQC | Lithobates grylio (Pig Frog) | cpu-bioinfor.org |
| Ranatuerin-1C | SMLSVLKNLGKVGLGFVACKINKQC | Lithobates clamitans (Green Frog) | google.comgoogle.com |
Historical Perspective on the Discovery and Initial Characterization of this compound
The story of this compound begins with the broader investigation into amphibian skin secretions. The first peptide in this family, Ranatuerin-1, was isolated from the skin of the American bullfrog, Rana catesbeiana (now Lithobates catesbeianus). google.comnih.gov Subsequent research into the chemical defenses of other closely related North American frogs led to the discovery of a suite of similar peptides.
Specifically, this compound was isolated and characterized from skin extracts and secretions of the North American pig frog, Rana grylio (now Lithobates grylio). researchgate.netcpu-bioinfor.orgresearchgate.net Initial studies demonstrated that peptides from the ranatuerin-1 family exhibited a broad spectrum of antimicrobial activity. researchgate.net The characterization of this compound involved purifying the peptide from skin secretions and determining its primary amino acid sequence. cpu-bioinfor.org These early investigations confirmed its place within the ranatuerin-1 family and established its activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. cpu-bioinfor.orggoogle.com
| Target Organism | MIC (µM) | Reference |
|---|---|---|
| Escherichia coli (Gram-negative) | 3.5 | cpu-bioinfor.org |
| Staphylococcus aureus (Gram-positive) | 60 | cpu-bioinfor.org |
| Candida albicans (Yeast) | 110 | cpu-bioinfor.org |
Current Research Landscape and Emerging Challenges in this compound Investigations
Current research on ranatuerins, including peptides like this compound, is multifaceted. A significant area of investigation involves structure-activity relationship studies. nih.gov Researchers are synthesizing analogs of natural ranatuerins to understand how specific amino acid substitutions affect their antimicrobial potency, spectrum of activity, and toxicity to host cells. nih.gov For instance, studies on Ranatuerin-1 have shown that deleting the C-terminal cyclic domain or the N-terminal domain results in inactive peptides, highlighting the structural importance of these regions. nih.gov
Emerging research has also begun to explore the dual therapeutic potential of ranatuerin family members, with some studies indicating that peptides like Ranatuerin-2PLx can inhibit the proliferation of cancer cells in addition to their antimicrobial effects. nih.govresearchgate.net This suggests that peptides like this compound could be investigated for similar multifunctional properties.
Despite their promise, several challenges hinder the development of ranatuerins and other AMPs as therapeutic agents. These include issues of metabolic instability, as peptides can be quickly degraded by proteases in the body. tandfonline.comresearchgate.net The cost of large-scale synthesis is another significant hurdle. farmaciajournal.com Furthermore, achieving a balance between high antimicrobial efficacy and low toxicity to mammalian cells is a critical challenge that requires careful optimization of the peptide's structure. tandfonline.com Overcoming these obstacles through chemical modifications, bioengineering, and innovative delivery systems is a key focus of the current research landscape. farmaciajournal.comresearchgate.net
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SMISVLKNLGKVGLGFVACKVNKQC |
Origin of Product |
United States |
Origin, Isolation, and Advanced Characterization Methodologies for Ranatuerin 1ga
Biological Sources and Phylogenetic Distribution of Ranatuerin-1Ga in Anuran Species
This compound is specifically isolated from the skin secretions of the Pig Frog, scientifically known as Lithobates grylio (formerly Rana grylio). imrpress.comresearchgate.net This species belongs to the Ranidae family, commonly referred to as "true frogs," and is native to the southeastern United States.
The ranatuerin-1 (B1576056) family of peptides exhibits a notably restricted phylogenetic distribution, having been identified exclusively in a few closely related North American frog species within the genus Lithobates. core.ac.ukresearchgate.net This genus was established following taxonomic revisions of the broader Rana genus. core.ac.uknih.gov Peptides belonging to the ranatuerin-1 family are characterized by significant structural similarities, including a conserved C-terminal disulfide bridge. Besides Lithobates grylio, other species in this genus known to produce ranatuerin-1 variants include the American Bullfrog (Lithobates catesbeianus) and the Green Frog (Lithobates clamitans). core.ac.uknih.gov The presence and specific sequences of these peptides are considered valuable molecular markers for exploring the phylogenetic relationships among these closely related anuran species. core.ac.uk
| Peptide Name | Biological Source (Species) | Reference |
|---|---|---|
| Ranatuerin-1 | Lithobates catesbeianus (American Bullfrog) | nih.gov |
| This compound | Lithobates grylio (Pig Frog) | imrpress.com |
| Ranatuerin-1C | Lithobates clamitans (Green Frog) | core.ac.uk |
| Ranatuerin-1T | Rana temporaria (European Common Frog) | uniprot.org |
Methodologies for Extraction and Advanced Purification of this compound from Biological Secretions
The isolation of this compound from its natural source follows a well-established multi-step protocol designed for the purification of amphibian skin peptides.
Collection of Secretions : The process begins with the non-lethal collection of skin secretions. This is typically induced by mild electrical stimulation of the skin or through the administration of norepinephrine, which prompts the granular glands in the frog's skin to release their peptide-rich contents. nih.govnih.gov
Initial Extraction and Partial Purification : The collected secretions are first acidified, often with trifluoroacetic acid (TFA), and clarified by centrifugation to remove cellular debris. The resulting supernatant undergoes an initial purification step using solid-phase extraction, commonly with Sep-Pak C18 cartridges. nih.govumt.edu.my This step separates the peptides from other components like proteins and salts, and concentrates the peptide fraction.
Advanced Purification by HPLC : The partially purified peptide mixture is then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). This is the primary method for separating individual peptides based on their hydrophobicity. A C18 column is typically used, and peptides are eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous acidic solution (e.g., 0.1% TFA). nih.govresearchgate.net Fractions are collected and screened for antimicrobial activity. To achieve a high degree of purity, active fractions may undergo subsequent rounds of chromatography using different column chemistries, such as C4 or diphenylmethylsilyl-silica columns, until this compound is isolated to homogeneity. nih.gov
Advanced Analytical Techniques for Primary Amino Acid Sequence Determination of this compound
Once a pure sample of this compound is obtained, its primary structure (the amino acid sequence) is determined using a combination of sophisticated analytical methods.
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is employed to ascertain the precise molecular mass of the intact peptide. This provides a crucial initial data point for confirming the peptide's identity and purity. nih.gov
Automated Edman Degradation : The definitive amino acid sequence is determined through automated Edman degradation. nih.govopenstax.org This chemical method sequentially removes one amino acid at a time from the N-terminus of the peptide. rapidnovor.comnovor.cloud Each removed amino acid is derivatized into a phenylthiohydantoin (PTH)-amino acid, which is then identified via chromatography by comparing its retention time to that of known standards. openstax.orglibretexts.org The process is repeated cycle after cycle to systematically unveil the entire peptide sequence. The combination of the molecular mass from MS and the sequence from Edman degradation provides a comprehensive and unambiguous structural characterization. nih.gov
The Antimicrobial Peptide Database (APD) lists the sequence for this compound (APD ID: AP00827) as SILSVLKNLGKVGLGFVACKINKQC . imrpress.comnih.govdoi.orgcncb.ac.cn Like other ranatuerin-1 peptides, it features a disulfide bridge between the two cysteine (C) residues, forming a cyclic heptapeptide (B1575542) tail. nih.gov
Isotopic Labeling Strategies for Structural and Mechanistic Studies of this compound
While specific isotopic labeling studies on this compound are not prominently documented, the methodologies for such investigations are well-established for other antimicrobial peptides and are directly applicable. Isotopic labeling is essential for high-resolution structural determination by Nuclear Magnetic Resonance (NMR) spectroscopy and for detailed mechanistic studies. ingentaconnect.comresearchgate.net
The primary strategy involves the recombinant expression of the peptide in a host system, typically Escherichia coli, grown in a minimal medium enriched with stable isotopes such as ¹⁵N (from ¹⁵NH₄Cl) and/or ¹³C (from ¹³C-glucose). nih.govcapes.gov.br This uniformly incorporates the heavy isotopes into the peptide's structure.
Key steps in this approach include:
Gene Synthesis and Cloning : The DNA sequence encoding this compound is synthesized and cloned into an expression vector.
Fusion Protein Expression : Because many AMPs are toxic to bacteria, the peptide is often expressed as a fusion protein. nih.gov A carrier protein, such as thioredoxin or a histone fold domain, is attached to the peptide, which can mask its toxicity and prevent its degradation by host proteases. nih.govcapes.gov.br
Cleavage and Purification : After expression in the isotope-enriched medium, the fusion protein is purified. The this compound peptide is then cleaved from its fusion partner using a specific chemical agent (like formic acid at an Asp-Pro site) or a protease. nih.govcapes.gov.br
Final Purification : The isotopically labeled peptide is purified to homogeneity using RP-HPLC.
The resulting ¹⁵N- and/or ¹³C-labeled this compound can then be used in advanced multi-dimensional NMR experiments to determine its three-dimensional structure in different environments (e.g., aqueous solution vs. membrane-mimetic micelles) and to study its interactions with bacterial membranes at an atomic level. ingentaconnect.comfrontiersin.org
Chemical Synthesis and Derivatization Strategies for Ranatuerin 1ga and Its Analogues
Total Chemical Synthesis Approaches for Ranatuerin-1Ga
The chemical synthesis of peptides of the size of this compound (25 amino acid residues) can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govnih.gov Both approaches have been instrumental in producing the native peptide and its fragments for structural and biological evaluation.
Solid-Phase Peptide Synthesis Optimization for this compound
Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides like this compound due to its efficiency, ease of purification, and amenability to automation. google.combachem.compowdersystems.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. powdersystems.combiotage.com
The synthesis of this compound and its analogues has been successfully achieved using automated peptide synthesizers. google.com A common and effective strategy is the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. csic.es Optimization of an SPPS protocol for this compound involves careful selection of the resin, coupling reagents, and deprotection conditions to maximize yield and purity.
For instance, a typical synthesis might employ a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido-ethyl (Rink amide) resin, which allows for the generation of a C-terminally amidated peptide upon final cleavage, a common feature in many natural AMPs. google.commdpi.com The activation of Fmoc-protected amino acids is critical for efficient peptide bond formation. A combination of O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) is a robust and widely used activation method. google.comwur.nl
Each cycle of amino acid addition consists of two main steps: the removal of the temporary Nα-Fmoc protecting group, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next activated Fmoc-amino acid. bachem.commdpi.com Thorough washing between these steps is crucial to remove excess reagents and by-products. bachem.com Recent advancements, such as microwave-assisted SPPS, can accelerate reaction times and improve the quality of difficult-to-synthesize peptides. cem.com
Table 1: Key Components for Optimized Solid-Phase Peptide Synthesis of this compound
| Component | Example/Strategy | Purpose |
|---|---|---|
| Solid Support | Rink Amide Resin | Allows for cleavage to a C-terminally amidated peptide. |
| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminus; removed under mild basic conditions. csic.es |
| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt, Boc) | Protects reactive amino acid side chains during synthesis. |
| Coupling Reagents | HBTU/HOBt + DIPEA | Activates the carboxylic acid of the incoming amino acid for efficient amide bond formation. google.comwur.nl |
| Deprotection Agent | 20% Piperidine in DMF | Removes the Fmoc group at each cycle. mdpi.com |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers | Cleaves the completed peptide from the resin and removes side-chain protecting groups. powdersystems.com |
Solution-Phase Synthetic Methodologies for this compound Fragments and Full Length Peptides
While SPPS is often preferred, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) offers advantages for large-scale production and for the synthesis of specific peptide fragments. rsc.orglibretexts.org This classical approach involves coupling protected amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step. libretexts.org
The synthesis of this compound via a solution-phase strategy would typically follow a convergent or a linear (stepwise) approach. slideshare.net
Linear Synthesis: Involves adding one amino acid at a time to the growing peptide chain, similar to SPPS but without the solid support. Purification after each step can be time-consuming.
Fragment Condensation (Convergent Synthesis): Involves the synthesis of several smaller peptide fragments (e.g., residues 1-8, 9-18, 19-25 of this compound) which are then coupled together to form the full-length peptide. This can be more efficient for long peptides.
Key to solution-phase synthesis is the use of appropriate protecting groups for the N-terminus (e.g., Boc or Fmoc), C-terminus (e.g., benzyl (B1604629) or methyl esters), and reactive side chains. libretexts.orgnih.gov Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like HOBt to minimize racemization, are used to facilitate peptide bond formation. libretexts.orgamericanpeptidesociety.org
Modern advancements like Group-Assisted Purification (GAP) chemistry aim to simplify the purification process in solution-phase synthesis by using a protecting group that facilitates easy removal of excess reagents, thereby avoiding laborious chromatography. rsc.org
Table 2: Comparison of Synthesis Methodologies for this compound
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Principle | Stepwise synthesis on an insoluble resin support. bachem.com | Synthesis in a homogenous solution. libretexts.org |
| Purification | Excess reagents removed by simple filtration and washing. biotage.com | Requires purification (e.g., chromatography, recrystallization) after each step. rsc.org |
| Automation | Easily automated. google.com | More difficult to automate. slideshare.net |
| Scalability | Typically used for research to moderate scale. | More readily scalable for industrial production. rsc.org |
| Key Challenge | Aggregation of the growing peptide chain on the resin. | Maintaining solubility of intermediate fragments. |
Rational Design and Synthetic Access to this compound Analogues
The synthesis of analogues is a cornerstone of peptide drug development, aiming to create molecules with enhanced activity, selectivity, and stability. For this compound, this has involved amino acid substitutions, modifications to the peptide backbone and its cyclic structure, and the potential incorporation of unnatural amino acids.
Site-Directed Amino Acid Substitution Strategies for this compound
Site-directed amino acid substitution is a powerful tool to probe the structure-activity relationship of this compound. By replacing specific residues, researchers can identify key domains responsible for its biological function. The synthesis of these analogues typically follows the same SPPS protocols used for the parent peptide.
Studies on Ranatuerin-1 (B1576056) have revealed that its structure comprises three distinct domains: an N-terminal α-helix, a central β-sheet region, and a C-terminal β-turn within the cyclic structure. nih.gov Modifications in each of these domains have been explored:
N-terminal Domain: Substitution of asparagine at position 8 with a cationic lysine (B10760008) residue (Asn-8→Lys) resulted in an analogue with increased positive charge, greater α-helicity, and significantly enhanced potency against a range of bacteria. nih.gov
Central Domain: The central region is critical for activity. Replacement of glycine (B1666218) residues at positions 10, 13, and 15 with lysine, in an attempt to increase cationicity, paradoxically led to inactive peptides, suggesting that the structural integrity of the β-sheet in this region is essential for antimicrobial action. nih.govnih.gov
C-terminal Domain: Increasing the hydrophobicity in the C-terminal region via an Asn-22→Ala substitution led to a marked increase in hemolytic activity, highlighting a delicate balance between antimicrobial potency and toxicity. nih.gov
Table 3: Selected Amino Acid Substitutions in Ranatuerin-1 and Their Effects
| Position | Original Residue | Substituted Residue | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 8 | Asparagine (Asn) | Lysine (Lys) | Increased potency against Gram-positive and Gram-negative bacteria. | nih.gov |
| 10, 13, 15 | Glycine (Gly) | Lysine (Lys) | Significant decrease in antibacterial activity; inactive peptide. | nih.govnih.gov |
Scaffold Modification and Cyclization Approaches for this compound Derivatives
A defining feature of the Ranatuerin family is the C-terminal cyclic domain, often referred to as a "Rana-box," which is formed by a disulfide bond between two cysteine residues. nih.govgoogle.com The synthesis and study of analogues with modified cyclic structures provide insight into the role of this motif.
Strategies for modifying this scaffold include:
Ring Opening: The necessity of the disulfide bridge has been tested by replacing the cysteine residues at positions 19 and 25 with serine, an amino acid of similar size but incapable of forming a disulfide bond. This modification resulted in a linear analogue with decreased antimicrobial potency, indicating the importance of the cyclic structure for optimal activity. nih.gov A patent also describes the synthesis of analogues where cysteines are replaced by alanine (B10760859) to prevent cyclization. google.com
Ring Deletion: Complete removal of the C-terminal cyclic heptapeptide (B1575542) region [residues 19-25] resulted in an inactive analogue, further confirming that this structural domain is indispensable for the peptide's function. nih.gov
Cyclization Strategy: The formation of the disulfide bridge in synthetic this compound is typically the final step after the linear peptide has been assembled and cleaved from the resin. This is usually achieved by air oxidation or by using oxidizing agents in a dilute aqueous buffer to favor intramolecular over intermolecular cyclization.
Table 4: Scaffold Modifications of the C-terminal Domain of Ranatuerin-1
| Modification | Synthetic Strategy | Impact on Activity | Reference |
|---|---|---|---|
| Ring Opening | Cys-19→Ser, Cys-25→Ser substitution via SPPS. | Decreased antimicrobial potency. | nih.gov |
| Ring Deletion | Synthesis of a truncated peptide lacking residues 19-25. | Inactive analogue. | nih.gov |
Incorporation of Non-Canonical Amino Acids into this compound Analogues
The incorporation of non-canonical amino acids (ncAAs) into antimicrobial peptides is a modern strategy to enhance their properties, such as resistance to proteolytic degradation, improved stability, or novel functionalities. frontiersin.orgnih.govresearchgate.net While specific examples for this compound are not extensively documented in the reviewed literature, the established synthetic methodologies are readily applicable.
There are several strategies for incorporating ncAAs:
Solid-Phase Peptide Synthesis: This is the most direct method, where commercially available or custom-synthesized Fmoc-protected ncAA building blocks are used directly in the SPPS protocol. researchgate.net This allows for the precise placement of single or multiple ncAAs anywhere in the peptide sequence.
Genetic Code Expansion: This in vivo method involves engineering the translational machinery of a host organism (like E. coli). An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced to recognize a specific codon (e.g., a stop codon) and insert a desired ncAA at that position during protein synthesis. nih.govfrontiersin.org
Cell-Free Protein Synthesis: This in vitro translation system offers an open environment that can be manipulated to facilitate the incorporation of ncAAs without the constraints of a living cell, providing a powerful tool for generating novel peptide variants. researchgate.netfrontiersin.org
For this compound, incorporating ncAAs could be used, for example, to introduce photo-cross-linkers to study receptor interactions, replace labile peptide bonds to increase serum stability, or introduce novel side chains to fine-tune hydrophobicity and charge. nih.gov
Table 5: Strategies for Incorporating Non-Canonical Amino Acids (ncAAs)
| Strategy | Description | Key Features |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Direct use of ncAA building blocks in a standard chemical synthesis cycle. researchgate.net | High flexibility in choice and position of ncAA; chemically intensive. |
| Genetic Code Expansion | Reprogramming a codon in a host organism to encode an ncAA. frontiersin.org | Enables ribosomal synthesis of ncAA-containing peptides; requires genetic engineering. |
| Cell-Free Protein Synthesis (CFPS) | In vitro translation system where components can be directly added. frontiersin.org | High degree of control; avoids issues of cell viability and ncAA uptake. |
Chemoenzymatic and Recombinant Production Methods for this compound and its Variants
The production of antimicrobial peptides (AMPs) like this compound, which often possess complex structural features such as disulfide bridges, presents unique challenges. While direct chemical synthesis is feasible, chemoenzymatic and recombinant methods offer powerful alternatives to improve efficiency, yield, and facilitate the creation of novel variants. These strategies combine the precision of enzymatic catalysis with the scalability of biological systems.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis merges the flexibility of chemical peptide synthesis with the high specificity and efficiency of enzymatic reactions. beilstein-journals.orgnih.gov This approach is particularly advantageous for complex processes like macrocyclization and ligation, which can be challenging to achieve with high regioselectivity and yield using purely chemical methods. beilstein-journals.orgresearchgate.net
The general workflow for chemoenzymatic synthesis of a peptide like this compound involves two key stages:
Chemical Synthesis of Linear Precursors : The linear amino acid chain of the peptide or its fragments is typically assembled using solid-phase peptide synthesis (SPPS). beilstein-journals.orgresearchgate.net This allows for the incorporation of non-natural amino acids or modifications to create variants.
Enzymatic Ligation and Cyclization : Specific enzymes are then used to perform key bond-forming reactions, such as creating the final peptide backbone bond to form a cyclic structure, a common feature in ranatuerin peptides. nih.gov
Several classes of enzymes are employed for these transformations, each with distinct advantages. Thioesterase (TE) domains, derived from nonribosomal peptide synthetase (NRPS) machinery, are highly effective at catalyzing macrocyclization of linear peptide thioesters. beilstein-journals.orgnih.gov Another powerful tool is the use of ligases like Sortase A. This enzyme can site-specifically ligate peptide fragments, one containing a C-terminal recognition motif (e.g., LPXTG) and the other an N-terminal polyglycine sequence, to form a native peptide bond. nih.govnih.gov This method is mild enough to preserve pre-formed disulfide bonds, which is critical for the correct folding and activity of this compound. nih.gov
The selection of the enzymatic strategy depends on the desired final product and the specific peptide sequence. For instance, creating novel variants of this compound could involve ligating the Ranatuerin sequence to another peptide to create a bivalent construct with potentially enhanced or novel activity. nih.gov
| Enzyme Class | Example Enzyme | Mechanism/Recognition Site | Advantages | Disadvantages |
|---|---|---|---|---|
| Transpeptidase | Sortase A | Ligation of peptides with C-terminal LPXTG motif and N-terminal polyglycine. nih.gov | High efficiency and specificity; mild reaction conditions preserve disulfide bonds. nih.govnih.gov | Requires specific recognition sequences which may remain in the final product. nih.gov |
| Peptide Ligase | Butelase 1, OaAEP1 | Recognizes specific C-terminal sequences (e.g., NHV for Butelase 1) for cyclization/ligation. nih.gov | Very high catalytic efficiency and traceless ligation (no residual sequence). nih.gov | Can be difficult to produce recombinantly; may have poor solubility with certain peptide fragments. nih.gov |
| Thioesterase (TE) | PBP-type TEs, NRPS TEs | Catalyzes head-to-tail macrocyclization of linear peptide precursors, often thioesters. beilstein-journals.orgresearchgate.net | Effective for cyclization; can accept various substrates. beilstein-journals.org | Requires synthesis of an activated thioester precursor. nih.gov |
Recombinant Production Methods
Recombinant DNA technology provides a scalable and cost-effective platform for producing peptides like this compound. This method involves introducing the gene encoding the peptide into a host organism, which then manufactures the protein.
Expression Systems The choice of expression host is critical and depends on factors like peptide complexity, toxicity, and required post-translational modifications.
Escherichia coli : This is the most common host due to its rapid growth, low cost, and well-understood genetics. ijbiotech.commdpi.com However, producing AMPs in E. coli can be challenging. The peptide's antimicrobial nature can be toxic to the host, and the lack of cellular machinery for creating disulfide bonds often leads to misfolded, inactive proteins accumulating in inclusion bodies. ijbiotech.comnih.gov A common strategy to overcome toxicity is to express the AMP as a fusion protein, where it is linked to a larger, soluble partner protein like Glutathione-S-Transferase (GST), Thioredoxin (Trx), or an Elastin-Like Polymer (ELR). nih.govigem.orgmdpi.com This masks the AMP's toxicity and can improve solubility.
Pichia pastoris : This eukaryotic yeast species is an excellent alternative, particularly for secreted proteins with disulfide bonds. mdpi.com Its secretory pathway facilitates correct protein folding and disulfide bond formation, which is crucial for this compound's structure. mdpi.com Secretion of the peptide into the culture medium also simplifies the initial purification steps, as it separates the product from the bulk of intracellular host proteins. mdpi.comd-nb.info
| Expression Host | Primary Advantages | Primary Challenges | Suitability for this compound |
|---|---|---|---|
| Escherichia coli | Fast growth, low cost, high yield potential, well-established protocols. ijbiotech.comigem.org | Potential host toxicity, formation of inclusion bodies, lack of disulfide bond formation. ijbiotech.comnih.gov | Feasible, but likely requires expression as a fusion protein to mitigate toxicity and misfolding. nih.govigem.org |
| Pichia pastoris | Efficient secretion, correct disulfide bond formation, high-density fermentation is possible. mdpi.comd-nb.info | Slower growth than E. coli, different codon bias, potential for hyperglycosylation. | Highly suitable due to its ability to secrete correctly folded and disulfide-bonded peptides. mdpi.com |
| Corynebacterium glutamicum | Non-pathogenic, secretes properly folded proteins, simple downstream processing. ajibio-pharma.com | Less commonly used than E. coli or Pichia, may require more optimization. ajibio-pharma.com | A promising alternative system that simplifies upstream and downstream processes. ajibio-pharma.com |
Purification Strategies Once expressed, the recombinant peptide must be purified. The process typically involves several steps:
Cell Lysis and Clarification : The host cells are broken open (if the protein is intracellular) and cellular debris is removed by centrifugation. igem.orgpromega.com
Affinity Chromatography : If the peptide is expressed with an affinity tag (e.g., polyhistidine-tag, GST-tag), this step provides a highly specific and efficient capture of the fusion protein from the crude lysate. nih.govnumberanalytics.com For example, a His-tagged protein will bind to a column containing immobilized nickel (Ni-NTA) or cobalt ions. numberanalytics.com
Tag Cleavage : The fusion tag is often removed by enzymatic cleavage (e.g., using thrombin or HRV 3C protease) or chemical methods (e.g., using formic acid at an engineered cleavage site) to release the native this compound peptide. nih.govmdpi.com
Final Polishing : One or more additional chromatography steps are used to remove the cleaved tag, uncleaved fusion protein, and any remaining impurities. Techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) are common. genscript.comlubio.ch The final product's purity is typically assessed by methods like HPLC and mass spectrometry. d-nb.info
This combination of recombinant expression and multi-step purification allows for the production of high-purity this compound and its variants in quantities sufficient for detailed structural and functional studies.
Molecular Mechanisms of Action of Ranatuerin 1ga in Biological Systems
Membrane Interaction and Permeabilization Dynamics of Ranatuerin-1Ga
This compound, a member of the ranatuerin family of antimicrobial peptides (AMPs) isolated from frog skin, exerts its primary antimicrobial effect through direct interaction with and subsequent disruption of microbial cell membranes. imrpress.com This interaction is governed by the peptide's physicochemical properties, including its cationic nature and amphipathic structure, which facilitate its attraction to and insertion into the lipid bilayers of microorganisms. imrpress.com
Interaction with Bacterial Cell Membranes (Gram-positive and Gram-negative)
The efficacy of this compound and its analogs extends to both Gram-positive and Gram-negative bacteria, albeit through interactions with distinct cell envelope architectures. nih.gov The initial contact is largely driven by electrostatic forces between the positively charged peptide and the negatively charged components of the bacterial cell surface. nih.gov
For Gram-positive bacteria , the thick, porous peptidoglycan layer does not typically present a significant barrier. mdpi.com this compound is thought to traverse this layer to reach its primary target: the cytoplasmic membrane. nih.gov The membrane of Gram-positive bacteria is rich in anionic phospholipids (B1166683), such as phosphatidylglycerol, which provides a strong electrostatic attraction for the cationic this compound. mdpi.com Upon binding, the peptide undergoes a conformational change, often adopting an α-helical structure, which facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and cell death. nih.govresearchgate.net
In Gram-negative bacteria , the outer membrane presents an additional challenge. This membrane is characterized by the presence of lipopolysaccharide (LPS), a polyanionic molecule that can electrostatically trap cationic peptides. researchgate.net However, this compound is effective against many Gram-negative species, suggesting it can overcome this barrier. nih.gov The interaction with LPS is believed to be a crucial first step, potentially displacing divalent cations that stabilize the outer membrane and creating transient pores that allow the peptide to access the inner phospholipid membrane. nih.govresearchgate.net Once at the inner membrane, the mechanism of permeabilization is thought to be similar to that observed in Gram-positive bacteria. nih.gov Studies on a [Lys-8]-substituted analog of Ranatuerin-1 (B1576056) showed increased potency against various strains of pathogenic E. coli, highlighting the importance of cationicity in its interaction with Gram-negative bacteria. nih.gov
| Bacterial Type | Key Membrane Components | Proposed Interaction Mechanism with this compound |
| Gram-positive | Peptidoglycan, Teichoic Acids, Anionic Phospholipids | Electrostatic attraction to anionic components, passage through peptidoglycan, insertion into and disruption of the cytoplasmic membrane. |
| Gram-negative | Lipopolysaccharide (LPS), Phospholipids | Initial binding to LPS, disruption of the outer membrane, translocation to and permeabilization of the inner membrane. |
Biophysical Studies of this compound with Model Lipid Bilayers
To understand the fundamental interactions of this compound with cell membranes, researchers utilize model lipid bilayers, which are simplified systems that mimic the lipid composition of biological membranes. rsc.orgmdpi.com Circular dichroism studies on Ranatuerin-1 have shown that while it exists as a random coil in aqueous solutions, it adopts a significant α-helical character in the presence of membrane-mimicking environments like 50% trifluoroethanol or liposomes. nih.govresearchgate.net This induced helicity is a common feature of many AMPs and is crucial for their membrane-disrupting activity. imrpress.com
These biophysical studies allow for a detailed examination of how the peptide binds to and perturbs the lipid bilayer. rsc.org Techniques such as fluorescence spectroscopy and nuclear magnetic resonance (NMR) can provide insights into the depth of peptide insertion, its orientation within the membrane, and the extent of membrane disruption. nih.govfrontiersin.org While specific biophysical studies on this compound are limited, the data from Ranatuerin-1 and other ranatuerins suggest a mechanism involving membrane thinning and the formation of transient pores or channels, leading to the leakage of cellular contents and ultimately, cell death. imrpress.comnih.gov
Action Mechanisms against Fungal Cell Walls and Membranes (e.g., Candida albicans)
This compound and its analogs have also demonstrated activity against pathogenic fungi such as Candida albicans. nih.govresearchgate.net The fungal cell envelope is a complex structure composed of an outer layer of mannoproteins, a middle layer of β-glucans, and an inner chitin (B13524) layer, all surrounding the plasma membrane which contains ergosterol (B1671047) instead of cholesterol.
The mechanism of action against fungi is also believed to be primarily membrane-centric. mdpi.com The cationic nature of this compound likely facilitates its interaction with the negatively charged components of the fungal cell wall, allowing it to penetrate to the plasma membrane. researchgate.net Upon reaching the plasma membrane, the peptide interacts with the phospholipids and ergosterol, leading to membrane permeabilization. mdpi.com Studies on other AMPs have shown that they can cause increased membrane fluidity, pore formation, and ultimately lead to cell necrosis in C. albicans. mdpi.com Some AMPs can also induce the production of reactive oxygen species (ROS) within the fungal cell, contributing to its demise. frontiersin.org The [Lys-8] Ranatuerin-1 analog exhibited potent activity against C. albicans, indicating that enhanced cationicity and α-helicity are beneficial for its antifungal action as well. nih.gov
Intracellular Targets and Biochemical Pathway Modulations by this compound
While membrane disruption is the primary mode of action for many antimicrobial peptides, including those in the ranatuerin family, some AMPs are known to translocate into the cytoplasm and interact with intracellular targets. imrpress.com However, specific research into the intracellular effects of this compound is currently not available. The following sections outline the potential methodologies that could be employed to investigate these aspects.
Proteomic and Metabolomic Profiling of this compound-Treated Microorganisms
Proteomic and metabolomic analyses are powerful tools for obtaining a global view of the cellular response to a stressor like an antimicrobial peptide. mdpi.comfrontiersin.org
Proteomics involves the large-scale study of proteins expressed by an organism. ruc.dk By comparing the proteome of this compound-treated microorganisms with untreated controls, researchers could identify proteins that are up- or down-regulated in response to the peptide. This could reveal cellular pathways that are affected, such as those involved in cell wall synthesis, energy metabolism, or stress responses. mdpi.com
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov Treating bacteria or fungi with this compound and analyzing the subsequent changes in their metabolite profiles could provide insights into the metabolic pathways that are disrupted. nih.gov For instance, alterations in the levels of amino acids, nucleotides, or lipids could indicate interference with key metabolic processes.
While no specific proteomic or metabolomic studies have been published for this compound, such analyses would be invaluable in elucidating any potential intracellular mechanisms of action beyond membrane permeabilization.
Elucidation of Specific Enzyme Inhibition or Activation by this compound
It is plausible that this compound, should it enter the microbial cell, could directly interact with and modulate the activity of specific enzymes. nih.gov Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. rsc.org Given the peptide nature of this compound, it could potentially act as a competitive or non-competitive inhibitor of key microbial enzymes.
To investigate this, in vitro enzyme activity assays could be performed where purified microbial enzymes are incubated with varying concentrations of this compound. Any observed inhibition or activation of the enzyme would suggest a direct interaction. Identifying such specific intracellular targets would significantly advance our understanding of this compound's complete antimicrobial arsenal. Currently, there is no published evidence to suggest that this compound functions as a specific enzyme modulator.
Comparative Analysis of this compound's Mechanism with Other Classes of Antimicrobial Peptides
The antimicrobial action of this compound, a member of the ranatuerin family of peptides, is primarily attributed to its interaction with and disruption of microbial cell membranes. This mechanism, while sharing common features with other classes of antimicrobial peptides (AMPs), also possesses distinct characteristics. The ranatuerin family, including this compound, are cationic, hydrophobic peptides that typically form an amphipathic alpha-helix in a membrane-like environment. researchgate.net A key feature of the ranatuerin-1 family is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as a "Rana box," formed by a disulfide bridge. google.comnih.gov This structure is believed to be crucial for its biological activity. nih.gov The general mechanism involves an initial electrostatic attraction to the negatively charged microbial membrane, followed by insertion into the lipid bilayer, leading to permeabilization and cell death. google.comnih.gov
The precise mode of membrane disruption by ranatuerins is understood through several prevailing models that apply to many AMPs, including the "barrel-stave," "carpet," and "toroidal pore" models. mdpi.combachem.comwikipedia.org
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, assembling into a barrel-like structure that forms a hydrophilic pore. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a channel through which cellular contents can leak out. bachem.comnih.gov
Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. weizmann.ac.il Once a threshold concentration is reached, this layer disrupts the membrane's curvature and integrity, leading to the formation of micelles and causing a detergent-like effect that dissolves the membrane. bachem.comweizmann.ac.il
Toroidal Pore Model: This model is a variation of the pore-forming mechanism where the peptides, along with the lipid monolayers, bend inward to form a continuous pore. In this arrangement, the peptide's hydrophilic regions interact with the lipid head groups, creating a water-filled channel that disrupts the membrane barrier. mdpi.comnih.gov
While this compound likely operates through one or a combination of these mechanisms, its specific actions can be compared to other well-characterized classes of antimicrobial peptides.
| Feature | This compound (Ranatuerin Family) | Defensins | Cathelicidins |
| Primary Structure | Cationic, amphipathic peptide with a C-terminal "Rana box" cyclic domain. google.comnih.gov | Cationic peptides with a characteristic beta-sheet structure stabilized by multiple disulfide bonds. | Structurally diverse family, often forming amphipathic alpha-helices. |
| Proposed Mechanism of Action | Primarily membrane disruption through pore formation (barrel-stave or toroidal pore models) or the carpet model. mdpi.combachem.comweizmann.ac.il | Primarily membrane permeabilization, often forming pores. Some can also inhibit cell wall synthesis or function intracellularly. | Primarily membrane disruption via mechanisms like the carpet or toroidal pore models. mdpi.com Some can also modulate the host immune response. |
| Initial Interaction | Electrostatic attraction to negatively charged microbial membranes. google.com | Electrostatic attraction to microbial surfaces. | Electrostatic attraction to microbial surfaces. |
| Key Structural Feature for Activity | Amphipathic alpha-helix and the C-terminal "Rana box". researchgate.netnih.gov | Conserved cysteine-stabilized beta-sheet motif. | Amphipathic alpha-helical conformation. |
Other related frog skin peptides, such as those from the esculentin (B142307) and ranalexin (B141904) families, also provide points of comparison. Esculentins are known to form alpha-helical structures and can permeabilize cell membranes, with some members also showing an ability to translocate into cells and affect intracellular targets. wikipedia.orgnih.gov Ranalexin, which also contains a C-terminal cyclic domain, is believed to act by forming pores or channels in the microbial membrane. ontosight.aioup.com The antimicrobial activity of a synthetic version of ranalexin was found to be independent of the chirality of its amino acids, supporting a mechanism based on pore formation rather than interaction with a specific chiral receptor. nih.gov
Structure Activity Relationship Sar Studies of Ranatuerin 1ga
Identification of Critical Amino Acid Residues for Ranatuerin-1Ga Antimicrobial Potency
Systematic modifications of the this compound sequence have revealed several amino acid residues that are critical for its antimicrobial efficacy.
A significant finding is the importance of Asn-8 . Substitution of asparagine at position 8 with lysine (B10760008) ([Lys-8]Ranatuerin-1) resulted in an analog with increased positive charge and enhanced potency against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.govnih.govunina.it This substitution likely enhances the peptide's interaction with negatively charged bacterial membranes. nih.govunina.it
The C-terminal cyclic heptapeptide (B1575542), formed by a disulfide bridge between Cys-19 and Cys-25 , also plays a crucial role. While replacement of these cysteine residues with serine resulted in only a minor decrease in potency, demonstrating the disulfide bridge itself is not absolutely essential, the deletion of this entire cyclic region led to an inactive analog. nih.govgoogle.com This suggests the cyclic structure, or at least the presence of this sequence of amino acids, is vital for maintaining a bioactive conformation.
Further studies on a related peptide, Ranatuerin-1 (B1576056), have provided additional insights that are likely applicable to this compound. For instance, substitution of Asn-22 in the beta-turn region with alanine (B10760859) led to an eight-fold increase in potency against E. coli. google.com Conversely, substitutions of glycine (B1666218) residues at positions 10, 13, and 15 with lysine or glutamic acid resulted in decreased or abolished antimicrobial activity, highlighting the importance of the central beta-sheet region. google.com
| Residue(s) | Position(s) | Substitution/Modification | Impact on Antimicrobial Potency | Reference |
| Asn | 8 | Lys | Increased potency against Gram-positive and Gram-negative bacteria and C. albicans | nih.govnih.gov |
| Cys, Cys | 19, 25 | Ser | Minor decrease in potency | nih.govgoogle.com |
| Cyclic Heptapeptide | 19-25 | Deletion | Inactive analog | nih.govgoogle.com |
| Asn | 22 | Ala | 8-fold increase in potency against E. coli (in Ranatuerin-1) | google.com |
| Gly, Gly, Gly | 10, 13, 15 | Lys or Glu | Decreased or absent activity (in Ranatuerin-1) | google.com |
| N-terminal domain | 1-8 | Deletion | Inactive analog | nih.gov |
Role of Secondary Structural Motifs in this compound Activity and Membrane Interaction
The predicted secondary structure of Ranatuerin-1 consists of three distinct domains: an N-terminal alpha-helix (residues 1-8), a central beta-sheet (residues 11-16), and a C-terminal beta-turn (residues 20-25). nih.govgoogle.com Circular dichroism studies have confirmed significant alpha-helical character, particularly in membrane-mimicking environments. nih.gov The interaction with microbial membranes is a key aspect of its mechanism of action, which is believed to involve the disruption of membrane integrity. google.com
The alpha-helical N-terminal domain is crucial for activity. Deletion of this region (residues 1-8) results in an inactive peptide. nih.gov The amphipathic nature of this helix, with its hydrophobic and cationic residues, facilitates its initial electrostatic attraction to and subsequent insertion into the negatively charged bacterial membrane. google.comimrpress.com The increased α-helicity of the N-terminal domain in the [Lys-8]Ranatuerin-1 analog is thought to contribute to its enhanced antimicrobial potency. nih.gov
The central beta-sheet region is also vital. As mentioned, substitutions of glycine residues within this domain in Ranatuerin-1 led to inactive analogs, underscoring the structural importance of this motif. google.com
| Structural Motif | Residue Positions (Predicted) | Role in Activity and Membrane Interaction | Reference |
| Alpha-helix | 1-8 | Crucial for antimicrobial activity; facilitates membrane interaction. | nih.govgoogle.com |
| Beta-sheet | 11-16 | Important for maintaining structural integrity and activity. | google.com |
| Beta-turn | 20-25 | Essential for biological activity; contains the critical cyclic heptapeptide. | nih.govgoogle.com |
Impact of Peptide Length and Hydrophobicity on this compound's Antimicrobial Efficacy and Selectivity
Hydrophobicity plays a dual role. A certain level of hydrophobicity is essential for the peptide to insert into and disrupt the lipid bilayer of bacterial membranes. imrpress.com However, excessive hydrophobicity can lead to a loss of selectivity and an increase in toxicity towards host cells, such as red blood cells (hemolytic activity). For instance, the substitution of Asn-22 with the more hydrophobic Ala in Ranatuerin-1, while increasing potency against E. coli, also led to a 3.5-fold increase in hemolytic activity. nih.gov This highlights the delicate balance required between hydrophobicity and antimicrobial efficacy. In contrast, the [Lys-8]Ranatuerin-1 analog exhibited increased potency with only a small increase in hemolytic activity, suggesting that enhancing cationicity can be a more effective strategy for improving the therapeutic index than simply increasing hydrophobicity. nih.gov
| Modification | Impact on Hydrophobicity | Impact on Antimicrobial Efficacy | Impact on Hemolytic Activity | Reference |
| Asn-22 -> Ala (in Ranatuerin-1) | Increased | Increased against E. coli | 3.5-fold increase | nih.gov |
| Asn-8 -> Lys | - | Increased | Small increase (21%) | nih.gov |
Rational Design Principles for Optimizing this compound's Therapeutic Index
The insights gained from SAR studies provide a foundation for the rational design of this compound analogs with an improved therapeutic index, meaning enhanced antimicrobial efficacy while maintaining or reducing toxicity to host cells.
One key principle is the enhancement of cationicity . Increasing the net positive charge of the peptide, as demonstrated by the [Lys-8] substitution, can bolster its attraction to negatively charged bacterial membranes, thereby increasing its antimicrobial potency without significantly increasing its toxicity to mammalian cells, which have zwitterionic outer membranes. nih.govnih.gov
Furthermore, the preservation of key structural motifs is paramount. Any modifications should not disrupt the essential alpha-helical, beta-sheet, and beta-turn domains that are critical for the peptide's activity. nih.govgoogle.com This includes maintaining the integrity of the C-terminal cyclic structure, even if the disulfide bond itself can be substituted. nih.govgoogle.com
Finally, the design of novel peptides can be guided by computational and predictive tools to model the effects of specific amino acid substitutions on structure, activity, and toxicity before undertaking costly synthesis and experimental validation. frontiersin.orgmdpi.com
Preclinical Biological Activity Profiling of Ranatuerin 1ga in in Vitro and in Vivo Models
Broad-Spectrum Antimicrobial Activity of Ranatuerin-1Ga
This compound has been identified as an antimicrobial peptide with activity against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.org It is one of several peptides, including Ranatuerin-1Gb and Ranalexin-1G, isolated from the skin secretions of the North American pig frog, Lithobates grylio (formerly Rana grylio). imrpress.com
A patent document provides specific minimum inhibitory concentration (MIC) values for a peptide designated as "Ranatuerin-1G," which is understood to be this compound. These values indicate its potency against different microbes.
Interactive Data Table: Antimicrobial Activity of Ranatuerin-1G
| Microorganism | Type | MIC (µM) | Source |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | 60 | google.comgoogle.com |
| Escherichia coli | Gram-negative bacterium | 3.5 | google.comgoogle.com |
| Candida albicans | Yeast (Fungus) | 110 | google.comgoogle.com |
The broader ranatuerin-1 (B1576056) peptide family, to which this compound belongs, is known for its potent, broad-spectrum antimicrobial activity. researchgate.net These peptides typically feature a unique structural motif, a C-terminal heptapeptide (B1575542) ring formed by an intramolecular disulfide bridge, which is common to other antimicrobial peptides from Ranid frogs like ranalexin (B141904) and brevinins. nih.gov
While antimicrobial peptides from frog skin are generally considered promising candidates against multi-drug resistant (MDR) bacteria, specific research detailing the efficacy of this compound against named MDR strains has not been found in the reviewed literature. imrpress.comresearchgate.net Studies on other ranatuerin peptides, such as ranatuerin-2 (B1576050), have shown activity against strains like methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of the peptide family. nih.govmdpi.com However, direct evidence for this compound is currently unavailable.
This compound has demonstrated activity against the opportunistic yeast Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 110 µM. google.comgoogle.com The ranatuerin peptide family, in general, is recognized for its antifungal properties. researchgate.net For instance, Ranatuerin-1 isolated from the American bullfrog (Rana catesbeiana) also shows activity against C. albicans. nih.gov This suggests that the antifungal action is a characteristic of this peptide group.
There is currently no specific information available from the reviewed scientific literature regarding the antiviral or antiparasitic potential of this compound. While antimicrobial peptides from amphibian skin are being explored for these properties, with some showing potential antiviral or antiparasitic effects, dedicated studies on this compound for these activities have not been identified. mdpi.comuniroma1.itresearchgate.net
Antifungal Activity against Pathogenic and Opportunistic Fungi
In Vivo Efficacy Studies of this compound in Preclinical Animal Models of Infection
Based on a comprehensive review of available literature, no specific in vivo efficacy studies for this compound in preclinical animal models of infection have been published. Research into the in vivo effects of antimicrobial peptides is crucial for therapeutic development, and studies have been conducted on other frog-derived peptides, such as ranalexin and analogues of ranatuerin-2. nih.govmdpi.com However, similar data for this compound is not present in the public domain.
No data is available regarding the efficacy of this compound in systemic infection models. Studies on other peptides have utilized murine models of systemic septicemia to evaluate therapeutic potential, but this compound has not been featured in such published research. frontiersin.org
There is no available data on the efficacy of this compound in localized infection models, such as wound or thigh infection models, which are commonly used to assess the potential of new antimicrobial agents. jmb.or.kreaspublisher.com
Efficacy in Systemic Infection Models
Investigation of Ancillary Biological Activities of this compound (e.g., immunomodulatory effects, insulin (B600854) secretion modulation)
While the primary focus of research on this compound and its related peptides has been their antimicrobial properties, emerging evidence suggests that these molecules possess a broader range of biological activities. This section explores the ancillary biological functions of the ranatuerin family of peptides, with a specific focus on potential immunomodulatory effects and the modulation of insulin secretion. It is important to note that while the ranatuerin family is known for these activities, specific in-depth research directly on this compound is limited. Therefore, much of the following discussion is based on studies of closely related ranatuerin peptides.
Immunomodulatory Effects
Antimicrobial peptides (AMPs) from amphibians, including those from the ranatuerin family, are increasingly recognized for their ability to modulate the host's immune response. nih.govfrontiersin.orgnih.gov These peptides are considered components of the innate immune system, not only for their direct action against pathogens but also for their ability to influence the activity of various immune cells. nih.govfrontiersin.org
The immunomodulatory functions of AMPs can be multifaceted, encompassing the stimulation of chemokine secretion to attract immune cells to the site of infection, enhancement of leukocyte recruitment, and regulation of inflammatory cytokine production. frontiersin.orgmdpi.com The mechanisms underlying these effects often involve interaction with host cell membranes and specific receptors, such as Toll-like receptors (TLRs), which are crucial for initiating innate immune responses. frontiersin.org While direct studies on this compound's interaction with immune cells and its specific immunomodulatory pathways are not yet available, the general characteristics of the ranatuerin peptide family suggest its potential in this area. smolecule.com For instance, some AMPs can influence the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.gov The potential for this compound to possess such activities warrants further investigation to fully understand its therapeutic potential beyond its antimicrobial action.
Insulin Secretion Modulation
A growing body of research has highlighted the potential of amphibian-derived peptides as modulators of insulin secretion. mdpi.comresearchgate.net Several members of the ranatuerin family, particularly from the ranatuerin-2 subfamily, have demonstrated significant insulinotropic activity in preclinical models. researchgate.netnih.gov
One of the most notable findings is the potent insulin-releasing activity of Ranatuerin-2CBd, a peptide isolated from the skin secretions of the American bullfrog, Lithobates catesbeianus. nih.govresearchgate.net In vitro studies using the rat BRIN-BD11 clonal pancreatic β-cell line have shown that Ranatuerin-2CBd can significantly stimulate insulin release at nanomolar concentrations. nih.gov This effect was observed without inducing cytotoxicity, as indicated by the absence of lactate (B86563) dehydrogenase release, suggesting the integrity of the β-cell plasma membrane was maintained. nih.gov
The insulinotropic action of these peptides is often mediated through various signaling pathways within the pancreatic β-cells. mdpi.com While the precise mechanism for every ranatuerin peptide is not fully elucidated, potential pathways include the modulation of ion channels, such as ATP-sensitive potassium (KATP) channels, and the involvement of second messengers like cyclic AMP (cAMP). mdpi.comresearchgate.net For many amphibian peptides, the stimulation of insulin secretion is glucose-dependent, a desirable characteristic for potential therapeutic agents for type 2 diabetes as it minimizes the risk of hypoglycemia. nih.govnih.gov
Although direct experimental data on the effect of this compound on insulin secretion is currently unavailable, the pronounced activity of other ranatuerin peptides provides a strong rationale for investigating this potential ancillary bioactivity.
Table of Insulin-Releasing Activity of a Related Ranatuerin Peptide
The following table summarizes the in vitro insulin-releasing activity of Ranatuerin-2CBd from BRIN-BD11 cells, providing a quantitative insight into the potential insulinotropic effects within the ranatuerin family.
| Peptide | Concentration | % of Basal Insulin Release | Significance (p-value) | Cytotoxicity (LDH Release) | Reference |
| Ranatuerin-2CBd | 30 nM | 119% | <0.01 | Not Observed | nih.gov |
| Ranatuerin-2CBd | 3 µM | 236% | <0.001 | Not Observed | nih.gov |
Advanced Computational and Theoretical Investigations of Ranatuerin 1ga
Molecular Dynamics Simulations of Ranatuerin-1Ga Interaction with Biological Membranes and Receptors
Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic processes governing the interaction of antimicrobial peptides like this compound with biological membranes. rsc.org These computational experiments can model the peptide's approach, binding, and insertion into lipid bilayers that mimic bacterial and eukaryotic cell membranes, helping to explain its mechanism of action. mdpi.com
For a cationic and amphipathic peptide such as this compound, MD simulations typically reveal a multi-step interaction mechanism. The initial step involves the electrostatic attraction between the positively charged residues of the peptide (four Lysine (B10760008) residues in this compound) and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or cardiolipins in Gram-positive bacteria. nih.govijbiotech.com This is followed by the insertion of the peptide's hydrophobic regions into the non-polar core of the membrane. mdpi.com
Simulations of similar AMPs have shown that upon interaction with the membrane, the peptide undergoes a conformational change, often adopting a more defined secondary structure, such as an α-helix. mdpi.com This amphipathic structure positions hydrophobic residues to interact with the lipid acyl chains while hydrophilic residues remain exposed to the lipid headgroups or aqueous environment. rsc.org This process can lead to membrane destabilization through several proposed models, including the "carpet" model, where peptides accumulate on and disrupt the membrane surface, or the "toroidal pore" model, where peptides and lipid headgroups bend inward to form a water-filled channel. nih.govijbiotech.com MD simulations can elucidate which mechanism is more probable for this compound by analyzing changes in membrane thickness, lipid order, and water penetration upon peptide binding. rsc.org
Interactive Table: Typical Parameters for MD Simulation of Peptide-Membrane Interactions
This table outlines common parameters used in setting up MD simulations to study how peptides like this compound interact with cell membranes. The choice of force field, water model, and ensemble ensures a physically realistic simulation environment.
| Parameter | Typical Setting | Purpose |
| Force Field | CHARMM36, AMBER | A set of parameters used to calculate the potential energy of the system's atoms, defining how they interact. nih.gov |
| Water Model | TIP3P | An explicit water model that simulates the solvent environment realistically. |
| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking physiological conditions. |
| Simulation Time | 100 ns - several µs | The duration of the simulation, which needs to be long enough to capture significant conformational changes and interactions. nih.govnih.gov |
| Membrane Model | POPE/POPG, LPS Bilayer | A lipid composition chosen to mimic a specific biological membrane (e.g., Gram-negative outer membrane). nih.gov |
Quantum Mechanical (QM) and Hybrid QM/MM Studies on this compound Reactivity and Conformational Landscape
While MD simulations excel at modeling large systems over time, quantum mechanical (QM) methods are necessary to investigate phenomena involving changes in electronic structure, such as chemical reactions. springernature.com For a peptide the size of this compound, full QM calculations are computationally prohibitive. Therefore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed, where a small, chemically active region of the peptide is treated with high-accuracy QM, while the rest of the system (the remainder of the peptide and its solvent environment) is treated with classical MM force fields. nih.govmdpi.com
A key area of interest for QM/MM studies on this compound would be the reactivity of its intramolecular disulfide bond (Cys19-Cys25). The S-S bond is crucial for maintaining the cyclic structure of the C-terminus, which in turn affects its biological activity. creighton.edu QM calculations can elucidate the energetics of disulfide bond cleavage under various conditions, which is important for understanding the peptide's stability. nih.govacs.org For instance, studies have used density functional theory (DFT) to determine the activation energies for S-S bond cleavage initiated by radical attack, a potential degradation pathway. nih.gov
Furthermore, QM/MM simulations can provide a more accurate description of the peptide's conformational energy landscape. nih.govmdpi.com By calculating the energies of different folded states, these methods can help refine structures obtained from other methods and explain conformational preferences. nih.govacs.org For example, a QM/MM analysis could reveal the energetic stability of the α-helical and β-sheet domains predicted for similar ranatuerin peptides and how these structures are influenced by the surrounding water molecules and the strain imposed by the disulfide bridge. nih.gov
Chemoinformatic and Machine Learning Approaches for Predicting this compound Activity and Properties
Chemoinformatics and machine learning (ML) have become indispensable tools for accelerating the discovery and optimization of antimicrobial peptides. nih.govmdpi.com These computational approaches use statistical models to establish a Quantitative Structure-Activity Relationship (QSAR), which correlates a peptide's physicochemical properties with its biological activity. ubc.canih.gov
For this compound, a QSAR model could be developed to predict its minimal inhibitory concentration (MIC) against various pathogens. The process begins by calculating a wide range of molecular descriptors from the peptide's sequence. ubc.ca These descriptors quantify properties like amino acid composition, charge, hydrophobicity, and structural propensities. Machine learning algorithms—such as support vector machines (SVM), random forests, or artificial neural networks—are then trained on a large dataset of known AMPs with experimentally measured activities. scielo.brnih.gov
Once trained, these models can predict the antimicrobial potency of new or modified peptides. For instance, a model could predict how substituting an amino acid in the this compound sequence would affect its activity against E. coli. acs.org Recent advances have also led to multi-label models that can simultaneously predict multiple activities (e.g., antibacterial, antifungal, hemolytic) and even deep learning models that can learn complex patterns directly from sequence data without relying on pre-calculated descriptors. frontiersin.orgnih.gov These predictive tools are crucial for the virtual screening of large peptide libraries, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org
Interactive Table: Key Descriptors for Chemoinformatic Models of AMPs
This table showcases some of the critical descriptors used in chemoinformatic and QSAR models to predict the activity of peptides like this compound. Each descriptor captures a different aspect of the peptide's chemical nature that can influence its function.
| Descriptor Class | Example Descriptor | Relevance to this compound's Activity |
| Compositional | Amino Acid Composition (AAC) | The frequency of specific residues (e.g., Lysine for charge, Leucine for hydrophobicity) is a primary determinant of activity. scielo.br |
| Physicochemical | Net Charge | The +4 charge is critical for initial binding to microbial membranes. frontiersin.org |
| Physicochemical | Hydrophobicity (H) | The balance of hydrophobic and hydrophilic residues is essential for membrane insertion and disruption. |
| Structural | Hydrophobic Moment (µH) | Measures the amphipathicity of a potential helical structure, which is key for forming pores in membranes. |
| Structural | Secondary Structure Propensity | The likelihood of forming α-helical or β-sheet structures, which are common conformations for active AMPs. |
De Novo Design and Virtual Screening of this compound-Inspired Lead Compounds
De novo design involves creating entirely new peptide sequences, often guided by principles learned from natural AMPs like this compound. nih.gov The goal is to design novel molecules with enhanced activity, improved stability, or reduced toxicity. Computational strategies for de novo design can range from rule-based approaches to advanced generative models. frontiersin.orgrsc.org
Using this compound as a template, several design strategies could be employed:
Residue Substitution: Specific amino acids can be replaced to enhance desired properties. For example, substituting neutral or acidic residues with basic ones like Lysine could increase the net positive charge, potentially improving antimicrobial potency. mdpi.comnih.gov
Truncation: Analogs can be created by shortening the peptide. Studies on other ranatuerin-2 (B1576050) peptides have shown that deleting the C-terminal "Rana box" can sometimes be done without losing antibacterial activity, which could simplify synthesis. nih.govmdpi.com
Generative Models: Advanced machine learning models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can learn the underlying "rules" of what makes a peptide antimicrobial from large databases and then generate vast libraries of novel sequences with a high probability of being active. nih.gov
Following the generation of a virtual library of this compound-inspired compounds, virtual screening is used to filter and prioritize candidates. frontiersin.org This involves using the predictive models described in the previous section (e.g., QSAR, ML classifiers) to rapidly assess the designed peptides for desired properties like high predicted antimicrobial activity and low predicted hemolytic toxicity. mdpi.com The most promising candidates identified through this in silico pipeline are then selected for chemical synthesis and experimental validation. nih.gov This integrated computational approach significantly accelerates the development cycle for new therapeutic peptides. rsc.org
Interactive Table: Strategies for De Novo Design of this compound Analogs
This table summarizes key strategies used in the de novo design of antimicrobial peptides, with hypothetical examples based on the this compound sequence. These modifications aim to optimize the peptide's therapeutic properties.
| Design Strategy | Description | Example Application to this compound |
| Cationicity Enhancement | Increase the net positive charge to improve binding to bacterial membranes. | Substitute Serine (S1) or Glycine (B1666218) (G10) with Lysine (K). nih.gov |
| Hydrophobicity Modulation | Adjust the hydrophobic content to optimize membrane penetration and selectivity. | Substitute Glycine (G12) with a more hydrophobic residue like Leucine (L) or Isoleucine (I). |
| Structural Simplification | Remove complex structural motifs to ease synthesis and potentially reduce toxicity. | Synthesize a linear version by replacing Cys19 and Cys25 with Serine, or create a truncated analog lacking the C-terminal ring. mdpi.com |
| Generative AI | Use deep learning models to generate entirely new sequences based on learned features of effective AMPs. | A generative model could produce novel 25-amino acid sequences that retain key properties of this compound (e.g., charge, amphipathicity) but with a different primary sequence. |
Bioanalytical and Analytical Methodologies for Advanced Ranatuerin 1ga Research
Quantitative Bioanalytical Assays for Ranatuerin-1Ga in Complex Biological Matrices (e.g., animal tissue, plasma)
The accurate quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is fundamental for pharmacokinetic and toxicokinetic studies. europa.eueuropa.eu The development and validation of robust bioanalytical methods are critical to ensure the reliability of these measurements. europa.eu
Key steps in developing a quantitative assay include method development, which establishes the procedures for sample preparation, separation, and detection, followed by rigorous method validation. europa.eueuropa.eu Sample preparation is particularly crucial for removing interfering substances from complex matrices. Protein precipitation (PPT) is a common, simple, and rapid method for high-protein samples like plasma. nih.gov More selective techniques like solid-phase extraction (SPE) may also be employed to isolate the peptide and improve assay sensitivity.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the quantitative analysis of peptides. nih.gov An optimized protocol might involve extracting the peptide from the biological matrix using an organic solvent like ethanol, followed by analysis via LC-MS, which offers high sensitivity and specificity. nih.gov For instance, studies on other antimicrobial peptides have demonstrated detection limits in the low ng/L range using optimized LC-MS methods. nih.gov
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), represent another powerful technique for quantification. nih.gov These assays rely on the high specificity of antibodies to bind to the target analyte, this compound, enabling its detection and quantification even at very low concentrations. nih.govnih.gov
The validation of any quantitative bioanalytical method must assess several key parameters to ensure its performance, as detailed in regulatory guidelines. europa.eu
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte from endogenous components or other interferences in the matrix. europa.eu | Response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte. europa.eu |
| Accuracy | The closeness of the mean test results to the true concentration of the analyte. europa.eu | The mean value should be within ±15% of the nominal value. europa.eu |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu | The coefficient of variation (CV) should not exceed 15%. europa.eu |
| Calibration Curve | The response function and concentration range over which the method is accurate, precise, and selective. europa.eu | A regression model is used, with defined standards and quality controls (QCs) covering the expected concentration range. europa.eu |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). europa.eu | Analyte concentration should remain within ±15% of the nominal concentration. europa.eu |
High-Resolution Chromatographic and Mass Spectrometric Techniques for this compound Metabolite Identification
Understanding the metabolic fate of this compound is crucial for characterizing its biological activity and persistence in vivo. High-resolution analytical techniques are required to separate, identify, and sequence the peptide and its potential metabolites.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying and separating peptides from complex mixtures, such as crude skin secretions or biological samples. mdpi.comresearchgate.net This technique separates molecules based on their hydrophobicity, allowing for the isolation of this compound and its metabolic products prior to structural analysis.
Mass spectrometry (MS) is indispensable for the structural characterization of peptides. For initial identification, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the precise molecular mass of the intact peptide. mdpi.commdpi.com
For metabolite identification and sequencing, tandem mass spectrometry (MS/MS) is employed. nih.gov In a typical "bottom-up" proteomics approach, the peptide might be digested by an enzyme like trypsin, and the resulting fragments are analyzed. lcms.cz However, for intact peptides and their modifications, a "top-down" approach is often more informative. edqm.eu In top-down sequencing, the intact peptide is introduced into the mass spectrometer and fragmented. Different fragmentation methods can be used to yield comprehensive sequence data.
| Fragmentation Technique | Principle | Information Yielded | Application for this compound |
|---|---|---|---|
| Collision-Activated Dissociation (CAD) / Higher-Energy C-trap Dissociation (HCD) | Accelerates ions to collide with neutral gas molecules, causing fragmentation primarily at the peptide backbone (b- and y-ions). nih.gov | Provides primary amino acid sequence information. nih.gov | Confirming the primary sequence and identifying truncations or simple amino acid substitutions. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation along the peptide backbone (c- and z-ions) without disturbing labile post-translational modifications (PTMs). nih.gov | Excellent for sequencing and localizing PTMs that are lost during CAD, such as glycosylation or phosphorylation. nih.gov | Identifying potential in-vivo modifications to this compound that could alter its function. |
| Electron-Capture Dissociation (ECD) | Similar to ETD but uses free electrons; particularly effective in Fourier-transform ion cyclotron resonance (FT-ICR) MS. Preserves non-covalent interactions. | Provides extensive sequence coverage and is ideal for characterizing PTMs and disulfide bonds. | Mapping the disulfide bridge within the "Rana box" motif characteristic of many ranatuerin peptides. researchgate.net |
The combination of high-resolution liquid chromatography with advanced MS/MS techniques provides a powerful platform for the definitive identification of this compound metabolites, offering insights into how the peptide is processed in biological systems. edqm.eu
Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Visualization of this compound in Biological Systems
To understand the mechanism of action of this compound, it is essential to visualize its journey to, and interaction with, target cells in real-time. Advanced spectroscopic and imaging methods allow for the spatiotemporal tracking of the peptide, revealing its location, concentration, and conformational state within a biological system. nih.govnih.gov
Fluorescence-based techniques are particularly powerful for this purpose. nih.gov this compound can be chemically tagged with a fluorescent probe, allowing its visualization using high-resolution microscopy. These methods can reveal how the peptide interacts with and disrupts microbial membranes.
| Technique | Principle | Information Provided | Relevance to this compound Research |
|---|---|---|---|
| Fluorescence Correlation Spectroscopy (FCS) | Measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescently labeled molecules. nih.gov | Provides data on peptide-membrane binding affinity, aggregation state (monomer vs. oligomer), and local concentration. | Quantifying the binding kinetics of this compound to bacterial membranes. |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the fluorescence lifetime of a probe at each pixel of an image. The lifetime is sensitive to the local environment of the probe. nih.gov | Can distinguish between different states of the peptide, such as being in solution, bound to a membrane, or internalized by a cell. nih.gov | Tracking the transition of this compound from a free to a membrane-bound state and monitoring its potential internalization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared light by the peptide's molecular bonds, which is sensitive to its secondary structure (e.g., α-helix, β-sheet). nih.gov | Provides information on conformational changes in the peptide upon interaction with its target, such as a lipid bilayer. | Determining if this compound adopts a specific secondary structure, like an α-helix, when it inserts into a bacterial membrane. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale. nih.gov | Can visualize the topographical changes in a model membrane (e.g., a supported lipid bilayer) as the peptide binds and forms pores or other disruptive structures. nih.gov | Directly observing the physical mechanism of membrane disruption caused by this compound. |
These advanced methods provide a dynamic view of the peptide's activity, moving beyond static measurements to reveal the intricate details of its interactions with cellular targets. nih.gov
Development of Biosensors and High-Throughput Screening Platforms for this compound Discovery and Optimization
The discovery of novel antimicrobial peptides and the optimization of existing ones like this compound can be greatly accelerated by the use of biosensors and high-throughput screening (HTS) platforms. frontiersin.org
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target substance. researchgate.net For this compound research, biosensors could be designed to detect the peptide itself or, more commonly, to use the peptide as the recognition element to detect pathogens. frontiersin.orgmdpi.com For instance, this compound could be immobilized on a sensor surface (e.g., gold nanoparticles, porous silicon) to capture bacteria, with the binding event being converted into a measurable signal (e.g., electrical, optical). frontiersin.orgrsc.org
High-throughput screening (HTS) enables the rapid evaluation of vast libraries of peptides to identify candidates with improved activity or other desirable properties. nih.gov Instead of synthesizing and testing individual analogues of this compound one by one, HTS platforms can assess thousands of variations simultaneously.
| Platform/Technique | Principle | Application in this compound Research |
|---|---|---|
| Peptide Microarrays | A large number of different peptide sequences are synthesized in a spatially defined pattern on a solid surface (e.g., a glass slide). The array is then incubated with a target (e.g., fluorescently labeled bacteria). nih.gov | Rapidly screening thousands of this compound analogues for enhanced binding to specific bacterial strains. nih.gov |
| SPOT Synthesis | A technique for the parallel synthesis of peptides on a cellulose (B213188) membrane. The peptides can be cleaved and tested for activity in solution. nih.gov | Cost-effectively generating libraries of this compound variants for initial screening of antimicrobial activity. nih.gov |
| Cell-Based Reporter Assays | Engineered cell lines (e.g., bacteria) that produce a measurable signal, such as luminescence or fluorescence, in response to a specific stimulus. For AMPs, a decrease in signal indicates cell death or metabolic inhibition. nih.govmdpi.com | Screening peptide libraries for antimicrobial potency by measuring the reduction in light output from a luminescent bacterial strain. nih.gov |
| Molecular Docking (In Silico Screening) | Computational simulation of the binding interaction between a peptide and its molecular target (e.g., a component of the bacterial cell membrane). mdpi.com | Virtually screening large libraries of this compound analogues to predict which ones will have the highest binding affinity, thereby prioritizing candidates for chemical synthesis and experimental testing. mdpi.com |
By leveraging these HTS and biosensor technologies, the process of refining this compound into a more potent or selective agent can be made significantly more efficient, accelerating the pace of discovery and optimization.
Translational Research Potential and Future Directions for Ranatuerin 1ga
Strategies for Enhancing Ranatuerin-1Ga Stability and Bioavailability for Preclinical Applications
A significant hurdle in the clinical translation of peptide-based therapeutics is their inherent instability and low bioavailability. imrpress.comnih.gov Peptides like this compound are susceptible to degradation by proteases, have a short in-vivo half-life, and can be rapidly cleared from circulation. imrpress.com To overcome these limitations, several strategies can be employed:
Amino Acid Substitution: Replacing natural L-amino acids with non-proteinogenic amino acids, such as D-amino acids, can confer resistance to proteolytic degradation. nih.gov This approach has been shown to improve the stability of other antimicrobial peptides. nih.gov
Terminal Modifications: N-terminal acylation or C-terminal amidation are straightforward and effective methods to enhance peptide stability. nih.gov These modifications protect the peptide from exopeptidases.
Cyclization: Introducing cyclic structures, either through head-to-tail cyclization or by creating internal lactam bridges, can significantly improve metabolic stability. nih.gov
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) to the peptide can increase its hydrodynamic size, thereby reducing renal clearance and extending its circulation time.
Encapsulation in Delivery Systems: Incorporating this compound into drug delivery systems like nanoparticles or hydrogels can protect it from degradation and facilitate controlled release. nih.gov
These modifications aim to create analogues of this compound with improved pharmacokinetic profiles, making them more suitable for preclinical and eventual clinical development.
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. chemicalprobes.orgpromega.com Given its biological activity, this compound and its derivatives have the potential to be developed into chemical probes to investigate fundamental cellular processes. googleapis.comcnjournals.com
To function as a reliable chemical probe, a molecule should exhibit high potency and selectivity for its target. chemicalprobes.orgpromega.com For this compound, this would involve:
Target Identification and Validation: The first step is to definitively identify the molecular target(s) of this compound in both microbial and potentially mammalian cells.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the amino acid sequence of this compound and assessing the impact on its activity will help to identify the key residues responsible for target binding and selectivity.
Development of High-Affinity Analogues: Based on SAR data, analogues with enhanced affinity and selectivity for the target of interest can be designed and synthesized.
Characterization of Target Engagement: It is crucial to demonstrate that the probe directly interacts with its intended target within a cellular context. promega.com
By developing this compound into a chemical probe, researchers could gain valuable insights into the mechanisms of microbial pathogenesis and host-pathogen interactions.
Synergistic Therapeutic Approaches: this compound in Combination with Existing Antimicrobials
The combination of different antimicrobial agents is a promising strategy to combat multidrug-resistant pathogens. mdpi.com This approach can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. mdpi.com Investigating the synergistic potential of this compound with conventional antibiotics could reveal new therapeutic options.
A checkerboard assay is a common method used to assess synergistic antimicrobial activity. mdpi.com This involves testing various concentrations of this compound in combination with another antimicrobial agent against a specific microorganism. The results can determine if the combination is synergistic, additive, or antagonistic. Such studies could demonstrate that lower concentrations of both this compound and the conventional antibiotic are needed to achieve a therapeutic effect, potentially reducing dose-related toxicity.
Biotechnological Production and Sustainable Sourcing of this compound
The traditional method of obtaining antimicrobial peptides from their natural sources, such as frog skin, is not sustainable for large-scale production. imrpress.comuni-ulm.de Therefore, biotechnological production methods are essential for the future development of this compound.
Recombinant DNA technology offers a viable solution for the large-scale and cost-effective production of peptides. This involves inserting the gene encoding this compound into a suitable expression host, such as bacteria (Escherichia coli), yeast (Pichia pastoris), or other microbial systems like Corynebacterium glutamicum. uni-ulm.de Challenges in recombinant production, such as the potential toxicity of the antimicrobial peptide to the host organism, can be addressed by producing the peptide as an inactive fusion protein that can be later cleaved to release the active peptide. uni-ulm.de
Integration of Systems Biology and Omics Data for Comprehensive Understanding of this compound's Biological Impact
Systems biology provides a holistic approach to understanding complex biological systems by integrating data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.govresearchgate.net Applying these approaches to study the effects of this compound can provide a comprehensive picture of its biological impact. nih.gov
For example, transcriptomic analysis (e.g., RNA-seq) of bacteria treated with this compound can reveal which genes and cellular pathways are affected by the peptide. Proteomic studies can identify changes in protein expression levels, while metabolomics can uncover alterations in metabolic pathways. Integrating these multi-omics datasets can help to elucidate the detailed mechanism of action of this compound and identify potential off-target effects. nbis.se This comprehensive understanding is crucial for both its development as a therapeutic agent and its use as a chemical probe. frontiersin.org
Q & A
Q. What are the established protocols for identifying and validating Ranatuerin-1Ga in biological systems?
To confirm the presence and purity of this compound, researchers should employ a combination of chromatographic (e.g., HPLC, LC-MS) and spectroscopic techniques (e.g., NMR, FTIR). For novel compounds, ensure full characterization by comparing spectral data with synthetic standards or prior literature. Experimental protocols must detail solvent systems, column specifications, and calibration methods to ensure reproducibility . For known compounds, cross-reference identity with peer-reviewed datasets and avoid reliance on unverified commercial sources .
Q. How can researchers design experiments to elucidate the primary mechanism of action of this compound?
Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify molecular targets, followed by in vivo models to assess physiological effects. Use dose-response curves and control groups (e.g., knockout models or competitive antagonists) to isolate specificity. Document all experimental variables (e.g., pH, temperature, incubation time) to enable cross-study comparisons . For statistical rigor, predefine sample sizes using power analysis and report confidence intervals .
Q. What methodologies are recommended for assessing the stability and bioavailability of this compound?
Conduct stability studies under varying conditions (e.g., light, heat, pH) using accelerated degradation protocols. Quantify degradation products via mass spectrometry. For bioavailability, use pharmacokinetic models (e.g., compartmental analysis) with plasma concentration-time curves. Include controls for protein binding and metabolic pathways (e.g., cytochrome P450 assays) .
Advanced Research Questions
Q. How should contradictory findings in this compound studies be systematically analyzed?
Apply contradiction analysis frameworks:
- Identify principal contradictions (e.g., conflicting efficacy results across cell lines) and determine if they arise from methodological variance (e.g., assay sensitivity) or biological context (e.g., tissue-specific expression) .
- Evaluate data quality : Compare sample preparation, instrumentation calibration, and statistical methods. Replicate experiments in independent labs to isolate artifacts .
- Contextualize findings : Use meta-analysis to assess whether contradictions reflect genuine biological complexity or experimental noise .
Q. What strategies optimize the selectivity of this compound in multi-target pharmacological environments?
- Structure-activity relationship (SAR) studies : Modify functional groups to enhance target affinity while screening off-target effects via high-throughput panels (e.g., kinase profiling).
- Computational modeling : Use molecular docking or MD simulations to predict binding interactions and prioritize synthetic analogs .
- Incorporate negative controls : Include isoform-specific inhibitors or allosteric modulators to validate selectivity .
Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to map this compound’s systemic effects?
- Multi-omics workflows : Pair RNA-seq with phosphoproteomics to link gene expression changes to signaling pathways.
- Pathway enrichment analysis : Tools like DAVID or GSEA can identify overrepresented biological processes. Validate findings with orthogonal methods (e.g., siRNA knockdown) .
- Data standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation and cross-dataset integration .
Data Management and Validation
Q. What frameworks ensure the traceability and reproducibility of this compound research data?
- Original data preservation : Store raw spectra, chromatograms, and imaging files in indexed repositories (e.g., Zenodo) with version control .
- Protocol transparency : Publish detailed methods, including instrument settings and software parameters (e.g., Gaussian smoothing in spectral analysis) .
- Third-party verification : Share samples and protocols with collaborative labs to confirm key findings .
Table: Key Parameters for Conflicting Results Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
